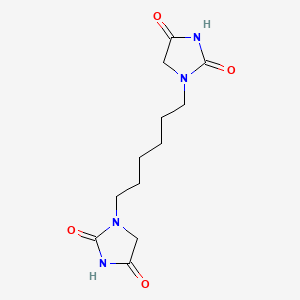
1,1'-(Hexane-1,6-diyl)bisimidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Hexane-1,6-diyl)bisimidazolidine-2,4-dione: is a chemical compound with the molecular formula C12H18N4O4 . It is also known by its systematic name 1,1′-(1,6-Hexanediyl)bis[2,4-imidazolidinedione] . This compound is characterized by the presence of two imidazolidine-2,4-dione rings connected by a hexane-1,6-diyl linker .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Hexane-1,6-diyl)bisimidazolidine-2,4-dione typically involves the reaction of hexane-1,6-diamine with imidazolidine-2,4-dione derivatives under controlled conditions. The reaction is usually carried out in a solvent such as acetonitrile or dimethylformamide (DMF) with a suitable catalyst to facilitate the formation of the bisimidazolidine structure .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, often involving purification steps such as crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(Hexane-1,6-diyl)bisimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like or .
Reduction: Reduction reactions can be carried out using reducing agents such as or .
Substitution: The compound can participate in substitution reactions, where functional groups on the imidazolidine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids , while reduction may produce amines .
Aplicaciones Científicas De Investigación
1,1’-(Hexane-1,6-diyl)bisimidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and other materials with specific properties
Mecanismo De Acción
The mechanism of action of 1,1’-(Hexane-1,6-diyl)bisimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors , modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- 1,1’-(Ethane-1,2-diyl)bisimidazolidine-2,4-dione
- 1,1’-(Butane-1,4-diyl)bisimidazolidine-2,4-dione
Uniqueness
1,1’-(Hexane-1,6-diyl)bisimidazolidine-2,4-dione is unique due to its hexane-1,6-diyl linker , which provides specific spatial and electronic properties that influence its reactivity and interactions with other molecules. This distinguishes it from similar compounds with shorter or different linkers .
Propiedades
Número CAS |
94134-12-0 |
|---|---|
Fórmula molecular |
C12H18N4O4 |
Peso molecular |
282.30 g/mol |
Nombre IUPAC |
1-[6-(2,4-dioxoimidazolidin-1-yl)hexyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C12H18N4O4/c17-9-7-15(11(19)13-9)5-3-1-2-4-6-16-8-10(18)14-12(16)20/h1-8H2,(H,13,17,19)(H,14,18,20) |
Clave InChI |
PVGMGWHNYDUURH-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)NC(=O)N1CCCCCCN2CC(=O)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



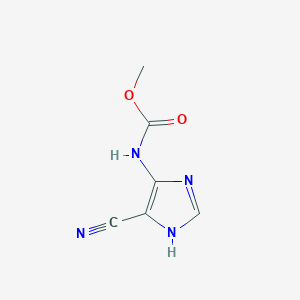
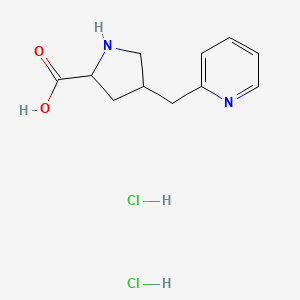
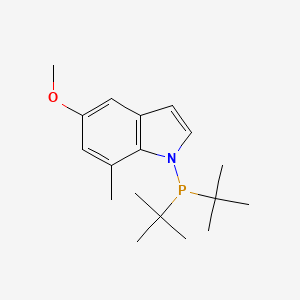
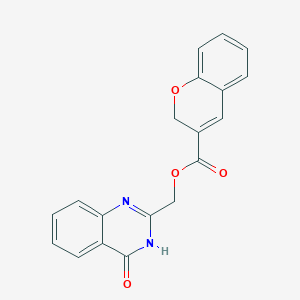
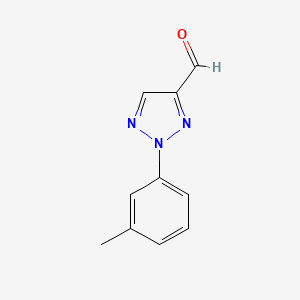
![(13AS)-13a-ethyl-2,3,5,6,6a,12,13,13a-octahydro-1h-indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridine-12-carboxylic acid](/img/structure/B12947392.png)
![1-[(S)-1-(Diphenylphosphinomethyl)-2-methylpropyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B12947402.png)
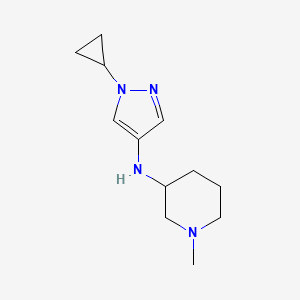
![tert-Butyl ((1R,3R)-3-(trifluoromethyl)-8-azaspiro[4.5]decan-1-yl)carbamate](/img/structure/B12947431.png)
![2,4,8-Tribromo-6H-dibenzo[c,e][1,2]oxaborinin-6-ol](/img/structure/B12947439.png)
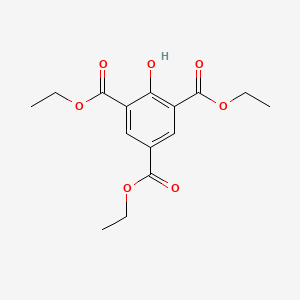
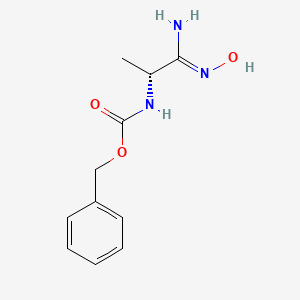
![tert-Butyl 6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B12947454.png)
